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molecular formula C13H15NO2 B3060223 Methyl 1-isopropyl-1H-indole-6-carboxylate CAS No. 202745-76-4

Methyl 1-isopropyl-1H-indole-6-carboxylate

Cat. No. B3060223
M. Wt: 217.26 g/mol
InChI Key: QFHTWTKDRUFTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211904B2

Procedure details

To a solution of methyl 1H-indole-6-carboxylate (5.00 g, 28.5 mmol) and cesium carbonate (18.6 g, 57.1 mmol) in DMPU (50 mL) was added 2-iodopropane (3.71 mL, 37.1 mmol). After stirring at 80° C. for 4 h, the solution was cooled to rt, poured onto ether, washed with H2O (three times) and brine, dried with Na2SO4, and concentrated. The crude compound was chromatographed to give the desired product. LCMS (M+1)=218.1
Quantity
5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=2)[CH:3]=[CH:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH:21]([CH3:23])[CH3:22]>CN1C(=O)N(C)CCC1>[CH:21]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=2)[CH:3]=[CH:2]1)([CH3:23])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)OC
Name
cesium carbonate
Quantity
18.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
3.71 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to rt
ADDITION
Type
ADDITION
Details
poured onto ether
WASH
Type
WASH
Details
washed with H2O (three times) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude compound was chromatographed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)N1C=CC2=CC=C(C=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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